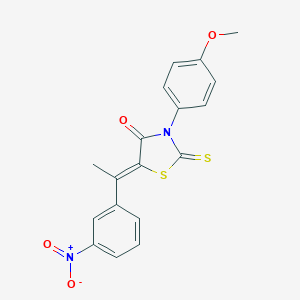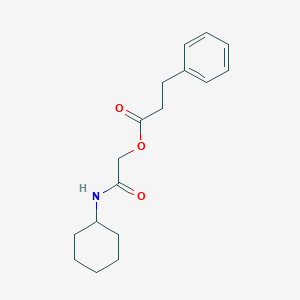![molecular formula C18H12BrNO5S2 B241520 3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B241520.png)
3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a chemical compound that has gained significant attention in scientific research. This compound is also known as BMTB, and it has been synthesized and studied for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of BMTB is not fully understood. However, it has been suggested that BMTB exerts its antitumor activity by inducing apoptosis in cancer cells. BMTB has also been shown to inhibit the activity of certain enzymes involved in inflammatory and oxidative stress pathways, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
BMTB has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. BMTB has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of inflammatory diseases and oxidative stress-related disorders. Additionally, BMTB has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
BMTB has several advantages and limitations for lab experiments. Its potent antitumor activity and anti-inflammatory and antioxidant properties make it a promising candidate for further research. However, the complex synthesis method and the need for careful handling of the chemical reagents make it difficult to produce in large quantities. Additionally, the mechanism of action of BMTB is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the research on BMTB. One potential direction is to further investigate its mechanism of action and identify the molecular targets involved in its antitumor, anti-inflammatory, and antioxidant activities. Another direction is to explore its potential applications in the development of new antimicrobial agents. Additionally, the development of more efficient synthesis methods may enable the production of BMTB in larger quantities, making it more accessible for further research.
Méthodes De Synthèse
BMTB can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting compound with 2,4-thiazolidinedione. The final step involves the reaction of the resulting compound with 3-bromobenzoic acid. The synthesis of BMTB is a complex process, and it requires careful handling of the chemical reagents.
Applications De Recherche Scientifique
BMTB has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. BMTB has also been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Propriétés
Nom du produit |
3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid |
|---|---|
Formule moléculaire |
C18H12BrNO5S2 |
Poids moléculaire |
466.3 g/mol |
Nom IUPAC |
3-[(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C18H12BrNO5S2/c1-25-13-6-9(5-12(19)15(13)21)7-14-16(22)20(18(26)27-14)11-4-2-3-10(8-11)17(23)24/h2-8,21H,1H3,(H,23,24)/b14-7+ |
Clé InChI |
OCPNCADVBGOVDN-VGOFMYFVSA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O)Br)O |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O)Br)O |
SMILES canonique |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4,7,7-trimethyl-3-[(trichloroacetyl)oxy]bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B241438.png)
![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)

![5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B241443.png)
![N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide](/img/structure/B241449.png)

![2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)
![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)

![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241466.png)


